![molecular formula C15H10Cl2N2O B297931 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297931.png)
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains an oxadiazole ring, which makes it an important candidate for various applications.
Wirkmechanismus
The exact mechanism of action of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the target cells, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of specific cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various applications. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential as an antimicrobial agent. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and the potential for its use as a fluorescent probe for biological imaging.
Conclusion
In conclusion, this compound is a promising compound for various scientific research applications. Its synthesis method is relatively simple, and it exhibits a broad range of biological activities. While further studies are needed to fully understand its mechanism of action and potential applications, it has the potential to be a valuable tool for various scientific fields.
Synthesemethoden
The synthesis of 5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzoic acid, 4-methylphenyl hydrazine, and phosphorous oxychloride. The reaction is carried out in the presence of a solvent such as chloroform or dichloromethane. The final product is obtained by purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a fluorescent probe for biological imaging.
Eigenschaften
Molekularformel |
C15H10Cl2N2O |
---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-2-4-10(5-3-9)14-18-15(20-19-14)12-7-6-11(16)8-13(12)17/h2-8H,1H3 |
InChI-Schlüssel |
OWQNMSBBUUTIIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.